Enhanced Lipophilicity Compared to Unsubstituted Analog: LogP Difference of 0.35 Units
The computed logP value for (Dimethylamino)(5-methyl-2-furyl)acetonitrile is 1.7143, as reported by Chemscene . In contrast, the logP for the structurally related unsubstituted analog 2-(dimethylamino)-2-(furan-2-yl)acetonitrile is predicted to be 1.36 (ChemSpider). This difference of 0.35 logP units suggests that the methylated compound is approximately 2.2 times more lipophilic, which may affect its behavior in lipid bilayer partitioning and cellular permeability assays.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.7143 (calculated) |
| Comparator Or Baseline | 2-(Dimethylamino)-2-(furan-2-yl)acetonitrile: 1.36 (predicted) |
| Quantified Difference | +0.35 logP units (~2.2x higher lipophilicity) |
| Conditions | Computational prediction (ACD/Labs or similar software) |
Why This Matters
Lipophilicity impacts solubility, permeability, and protein binding, which are critical considerations for selecting compounds in early-stage drug discovery and lead optimization programs.
